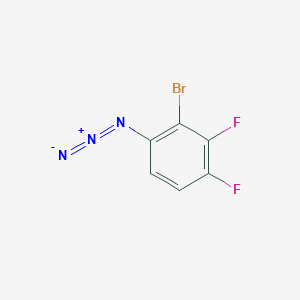

1-Azido-2-bromo-3,4-difluorobenzene

Description

1-Azido-2-bromo-3,4-difluorobenzene (molecular formula: C₆H₂BrF₂N₃, molecular weight: ~233.9 g/mol) is a multifunctional aromatic compound featuring an azide (-N₃), bromine (-Br), and two fluorine (-F) substituents at positions 1, 2, 3, and 4, respectively. The electron-withdrawing fluorine atoms modulate the aromatic ring’s electronic properties, while the bromine and azide groups offer orthogonal reactivity for further functionalization.

Properties

IUPAC Name |

1-azido-2-bromo-3,4-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2N3/c7-5-4(11-12-10)2-1-3(8)6(5)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENNHAJAJHDUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N=[N+]=[N-])Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions typically require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for 1-azido-2-bromo-3,4-difluorobenzene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring safety protocols are in place due to the potentially hazardous nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions

1-Azido-2-bromo-3,4-difluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, often facilitated by copper (I)-catalyzed azide-alkyne cycloaddition reactions.

Lithiation: The bromo and difluoro substituents allow for selective lithiation reactions, which can be used to introduce other functional groups

Common Reagents and Conditions

Lithium Diisopropylamide (LDA): Used for lithiation reactions in THF-hexane.

Copper (I) Catalysts: Employed in azide-alkyne cycloaddition reactions.

Major Products Formed

Scientific Research Applications

1-Azido-2-bromo-3,4-difluorobenzene has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-3,4-difluorobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The azido group can act as a nucleophile, while the bromo and difluoro groups influence the reactivity and selectivity of the compound . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 1-azido-2-bromo-3,4-difluorobenzene with structurally related compounds:

Key Observations :

- The azide group significantly increases molecular weight compared to bromo- or chloro-substituted analogs (e.g., 1-bromo-3,4-difluorobenzene, MW = 192.98 vs. target compound MW = ~233.9).

- Fluorine substituents lower boiling points due to reduced molecular symmetry and weaker intermolecular forces.

Biological Activity

1-Azido-2-bromo-3,4-difluorobenzene (CAS No. 2567498-79-5) is a compound of growing interest in the fields of medicinal chemistry and molecular biology. Its unique structural features, including the azido group and halogen substituents, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

1-Azido-2-bromo-3,4-difluorobenzene is characterized by its azido group (-N₃), which is known for its reactivity in click chemistry and bioconjugation applications. The presence of bromine and fluorine atoms enhances its electrophilic character, making it a useful intermediate in organic synthesis.

The biological activity of 1-azido-2-bromo-3,4-difluorobenzene is primarily attributed to its ability to participate in various chemical reactions:

- Click Chemistry : The azido group can undergo cycloaddition reactions with alkynes to form stable triazole linkages, which are valuable in drug development and biomolecule labeling.

- Substitution Reactions : The bromine atom can be substituted with nucleophiles, allowing for the modification of the compound to enhance its biological properties.

Biological Activity

Research indicates that 1-azido-2-bromo-3,4-difluorobenzene exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, particularly against certain strains of bacteria. This is hypothesized to be due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Anticancer Properties : There is emerging evidence that compounds with similar structures exhibit cytotoxic effects on cancer cells. The azido group may play a role in inducing apoptosis through reactive oxygen species (ROS) generation or by disrupting DNA synthesis.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways. For instance, studies on structurally related compounds have shown inhibition of kinases and phosphatases, suggesting a similar potential for 1-azido-2-bromo-3,4-difluorobenzene.

Case Studies

A few notable case studies illustrate the biological activity of related compounds:

- Study on Antimicrobial Effects : A study investigated the antimicrobial effects of halogenated azides against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for related azide compounds .

- Cytotoxicity Assessment : In vitro assays demonstrated that structurally similar difluorobenzene derivatives exhibited cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC₅₀ values ranging from 10 to 30 µM . This suggests that 1-azido-2-bromo-3,4-difluorobenzene may possess comparable activity.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.